2-(2-Bromo-6-iodo-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene 2-(2-Bromo-6-iodo-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC16212327
InChI: InChI=1S/C13H5BrF5IO/c14-7-2-1-3-10(20)11(7)21-12-8(15)4-6(5-9(12)16)13(17,18)19/h1-5H
SMILES:
Molecular Formula: C13H5BrF5IO
Molecular Weight: 478.98 g/mol

2-(2-Bromo-6-iodo-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene

CAS No.:

Cat. No.: VC16212327

Molecular Formula: C13H5BrF5IO

Molecular Weight: 478.98 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Bromo-6-iodo-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene -

Specification

Molecular Formula C13H5BrF5IO
Molecular Weight 478.98 g/mol
IUPAC Name 2-(2-bromo-6-iodophenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene
Standard InChI InChI=1S/C13H5BrF5IO/c14-7-2-1-3-10(20)11(7)21-12-8(15)4-6(5-9(12)16)13(17,18)19/h1-5H
Standard InChI Key CGVBDZAWVTVGIB-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C(=C1)I)OC2=C(C=C(C=C2F)C(F)(F)F)F)Br

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound 2-(2-bromo-6-iodophenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene (molecular formula: C13H5BrF5IO\text{C}_{13}\text{H}_{5}\text{BrF}_{5}\text{IO}) features a biphenyl ether scaffold substituted with bromine, iodine, fluorine, and a trifluoromethyl group. Its molecular weight is 478.98 g/mol, and it is identified by the PubChem CID 137891134. Key identifiers include:

  • IUPAC Name: 2-(2-bromo-6-iodophenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene

  • Canonical SMILES: C1=CC(=C(C(=C1)I)OC2=C(C=C(C=C2F)C(F)(F)F)F)Br\text{C1=CC(=C(C(=C1)I)OC2=C(C=C(C=C2F)C(F)(F)F)F)Br}

  • InChIKey: CGVBDZAWVTVGIB-UHFFFAOYSA-N

The presence of halogens (Br, I, F) and the electron-withdrawing trifluoromethyl group (CF3-\text{CF}_3) imparts unique electronic and steric properties, making it a candidate for catalytic cross-coupling reactions and polymer synthesis .

Structural Analysis

The compound’s structure comprises two aromatic rings connected by an ether linkage. The ortho positions of the first ring are occupied by bromine and iodine, while the second ring contains fluorine atoms at positions 1 and 3 and a CF3-\text{CF}_3 group at position 5. This arrangement creates a sterically congested environment, which influences reactivity in substitution reactions.

Synthesis and Preparation

General Synthetic Strategies

The synthesis of halogenated aryl ethers typically involves nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. For this compound, a plausible route involves:

  • Ether Formation: Reacting 2-bromo-6-iodophenol with 1,3-difluoro-5-(trifluoromethyl)benzene under basic conditions (e.g., K2_2CO3_3) in a polar aprotic solvent like DMF .

  • Halogen Retention: Ensuring reaction temperatures (<110°C) and stoichiometric control to prevent dehalogenation .

A related protocol from the Ni-catalyzed reductive aminocarbonylation of 2-haloaryl-tethered nitroarenes demonstrates the feasibility of constructing similar frameworks . For instance, 1-iodo-2-(2-nitrophenoxy)benzene was synthesized via K2_2CO3_3-mediated coupling of 2-iodophenol and 1-fluoro-2-nitrobenzene .

Optimization Challenges

  • Solvent Selection: DMF enhances solubility but may require post-reaction neutralization to isolate the product .

  • Purification: Recrystallization using CH2_2Cl2_2-petroleum ether mixtures yields pure product .

Comparative Analysis of Related Compounds

Compound NameMolecular FormulaKey SubstituentsApplications
2-Bromo-4-methyl-1-(2-nitro-4-(trifluoromethyl)phenoxy)benzeneC14H9BrF3NO3\text{C}_{14}\text{H}_{9}\text{BrF}_{3}\text{NO}_{3}-CF3_3, -NO2_2Polymer crosslinking
HexabromobenzeneC6Br6\text{C}_6\text{Br}_6Six Br atomsFlame retardant

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